N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C19H22BrFN4OS and its molecular weight is 453.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potential
Research on 1,3,4-oxadiazole and pyrazole derivatives, including compounds with structural similarities to the specified chemical, demonstrates their significant computational and pharmacological potential. These compounds exhibit binding and moderate inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Some derivatives showed high affinity and potent analgesic and anti-inflammatory effects, highlighting their importance in tumor inhibition, antioxidant activities, and toxicity assessment (Faheem, 2018).
Antimicrobial and Hemolytic Activities
A series of 2,5-disubstituted 1,3,4-oxadiazole compounds were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds, including derivatives of the 1,3,4-oxadiazole class, were found to be active against a selection of microbial species, showcasing their relevance in developing new antimicrobial agents with varying potency levels (Gul et al., 2017).
Anticancer Properties
Derivatives of 1,3,4-oxadiazole have been synthesized and screened for their cytotoxicity against cancer cell lines such as PANC-1, HepG2, and MCF7. These studies have provided valuable insights into the anticancer properties of such compounds, with certain derivatives showing high cytotoxicity and potential as anticancer agents (Vinayak et al., 2014).
Design and Synthesis for Chemotherapeutic Applications
The design and synthesis of new hydrazide and oxadiazole derivatives, utilizing 3-methoxyphenol, have led to compounds with notable antimicrobial and antiproliferative activities. These derivatives have shown higher activity potential against gram-negative bacteria compared to gram-positive ones and exhibited inhibitory activity against tumor cell lines, demonstrating their chemotherapeutic applications (Kaya et al., 2017).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN4OS/c1-12-5-13(2)9-25(8-12)17-7-19(23-11-22-17)27-10-18(26)24-16-4-3-14(20)6-15(16)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOUUWXREORMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.